molecular formula C20H16FNO3S B6622910 Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate

Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate

Cat. No.: B6622910
M. Wt: 369.4 g/mol
InChI Key: BEKZZDBQXHRQRY-UHFFFAOYSA-N
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Description

Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate is a complex organic compound that features a thiophene ring substituted with a fluorophenyl group and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate typically involves multiple steps, starting with the preparation of the thiophene ring system. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of cost-effective and environmentally friendly catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may have therapeutic potential in treating various diseases, although specific applications would require further research.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-[[5-(2-chlorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate
  • Methyl 2-[2-[[5-(2-bromophenyl)thiophene-2-carbonyl]amino]phenyl]acetate

Uniqueness

The presence of the fluorophenyl group in Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs, which may have different reactivity and biological activity profiles.

Properties

IUPAC Name

methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3S/c1-25-19(23)12-13-6-2-5-9-16(13)22-20(24)18-11-10-17(26-18)14-7-3-4-8-15(14)21/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKZZDBQXHRQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1NC(=O)C2=CC=C(S2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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